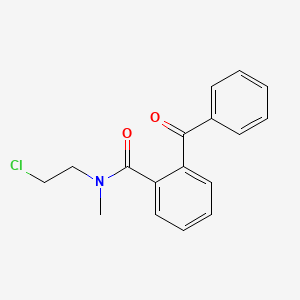

2-Benzoyl-N-(2-chloroethyl)-N-methylbenzamide

Cat. No. B3386088

M. Wt: 301.8 g/mol

InChI Key: BFVYSPGKIADILF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04208349

Procedure details

A solution of 144 kg. of N-(2-chloroethyl)-N-methyl-o-benzoylbenzamide (481 moles) in 378 kg. of dichloroethane was prepared. A mixture of 50 kg. of this solution, sodium borohydride (273 kg., 721.5 moles, 1.5 equivalents) and dichloroethane (120 liters) at 46° C., was treated with acetic acid (0.5 kg.). The temperature rose steadily to reflux at 86° C. The remaining dichloroethane solution was added slowly, the exotherm maintaining the mixture at reflux without applied heat during the addition and for two hours after addition was complete. Thin layer chromatographic analysis was used to check for the completeness of reaction (had the reaction been found to be incomplete, a small further addition of sodium borohydride could then have been made). The complex was then decomposed by cautious slow addition of 100 liters of water at the reflux temperature and then 50 liters of 40% (w/w) aqueous sodium hydroxide solution to form 2-[N-(2-hydroxyethyl)-N-methylaminomethyl]benzhydrol in dichloroethane. The benzhydrol in dichloroethane was water washed to pH 8 and subsequently cyclized to 5-methyl-1-phenyl-1,3,4,6-tetrahydro5H-benz(f)-2,5-oxazocine as follows:

Quantity

481 mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][CH2:3][N:4]([CH3:21])[C:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[BH4-].[Na+:23].C(O)(=[O:26])C.O>ClC(Cl)C>[OH-:19].[Na+:23].[OH:26][CH2:2][CH2:3][N:4]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([OH:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:21] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC(C)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC(C)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

481 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCN(C(C1=C(C=CC=C1)C(C1=CC=CC=C1)=O)=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

273 kg

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

120 L

|

|

Type

|

solvent

|

|

Smiles

|

ClC(C)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

100 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClC(C)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

86 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A mixture of 50 kg

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the exotherm maintaining the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without applied heat during the addition and for two hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to check for the completeness of reaction (

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 40% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCN(C)CC1=C(C(C2=CC=CC=C2)O)C=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |